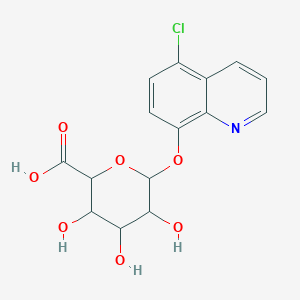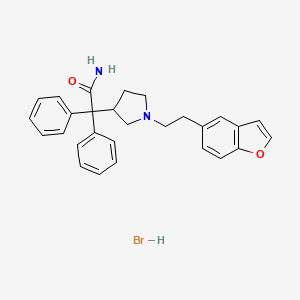
2,3-DehydroDarifenacinHydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,3-DéhydroDarifenacineHydrobromure est un composé chimique connu pour son rôle d’analogue oxydé et d’impureté de la Darifenacine, un médicament utilisé pour traiter l’incontinence urinaire . Ce composé se caractérise par sa structure chimique et ses propriétés uniques, ce qui en fait un sujet d’intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation du 2,3-DéhydroDarifenacineHydrobromure implique plusieurs étapes. L’une des méthodes consiste à condenser la 3-(S)-(-)-1-carbamoyl-1,1-diphénylméthyl)pyrrolidine avec un composé de formule XIII en présence d’une base dans un solvant. Cela produit la (S)-2-[1-[2-(2,3-dihydrobenzofuran-5-yl)éthyl]-3-pyrrolidinyl]-2,2-diphénylacétamide (Darifenacine). La Darifenacine est ensuite traitée avec un acide dans un mélange de solvant et d’eau, puis isolée et traitée avec de l’acide bromhydrique pour produire le bromhydrate de Darifenacine .
Méthodes de production industrielle : La production industrielle du 2,3-DéhydroDarifenacineHydrobromure suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction, telles que la température, la pression et l’utilisation de réactifs de haute pureté afin d’assurer la cohérence et la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le 2,3-DéhydroDarifenacineHydrobromure subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier les propriétés du composé et améliorer son applicabilité dans différents domaines.
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le 2,3-DéhydroDarifenacineHydrobromure comprennent les agents oxydants, les agents réducteurs et divers solvants. Les conditions de réaction, telles que la température et le pH, sont soigneusement contrôlées pour obtenir les résultats souhaités .
Principaux produits formés : Les principaux produits formés à partir des réactions du 2,3-DéhydroDarifenacineHydrobromure dépendent des réactifs et des conditions spécifiques utilisés. Ces produits sont souvent des intermédiaires ou des dérivés qui présentent des propriétés et des applications uniques .
4. Applications de la recherche scientifique
Le 2,3-DéhydroDarifenacineHydrobromure présente une large gamme d’applications de recherche scientifique. En chimie, il est utilisé comme composé de référence pour étudier les propriétés et les réactions de composés similaires. En biologie et en médecine, il est étudié pour ses effets thérapeutiques potentiels et ses mécanismes d’action. Les propriétés uniques du composé le rendent également précieux dans les applications industrielles, telles que le développement de nouveaux matériaux et de procédés chimiques .
Applications De Recherche Scientifique
2,3-DehydroDarifenacinHydrobromide has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the properties and reactions of similar compounds. In biology and medicine, it is investigated for its potential therapeutic effects and mechanisms of action. The compound’s unique properties also make it valuable in industrial applications, such as the development of new materials and chemical processes .
Mécanisme D'action
Le mécanisme d’action du 2,3-DéhydroDarifenacineHydrobromure implique son interaction avec des cibles moléculaires spécifiques, telles que le récepteur muscarinique de l’acétylcholine M3. En bloquant ce récepteur, le composé peut moduler divers processus physiologiques, y compris les contractions des muscles de la vessie. Ce mécanisme est similaire à celui de la Darifenacine, mais la structure unique du 2,3-DéhydroDarifenacineHydrobromure peut entraîner des effets pharmacologiques différents .
Comparaison Avec Des Composés Similaires
Composés similaires : Les composés similaires au 2,3-DéhydroDarifenacineHydrobromure comprennent la Darifenacine, l’Oxybutynine et la Solifénacine. Ces composés partagent des mécanismes d’action similaires mais diffèrent par leurs structures chimiques et leurs profils pharmacologiques .
Unicité : L’unicité du 2,3-DéhydroDarifenacineHydrobromure réside dans sa structure oxydée, qui le distingue des autres composés apparentés.
Propriétés
Formule moléculaire |
C28H29BrN2O2 |
|---|---|
Poids moléculaire |
505.4 g/mol |
Nom IUPAC |
2-[1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide |
InChI |
InChI=1S/C28H28N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,15,18-19,25H,13-14,16-17,20H2,(H2,29,31);1H |
Clé InChI |
TZKYUWQSYFUAIX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OC=C5.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





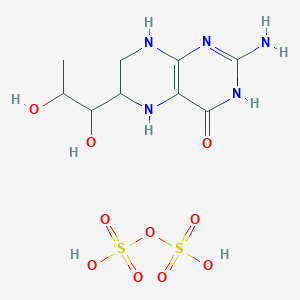

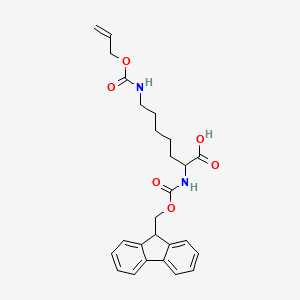
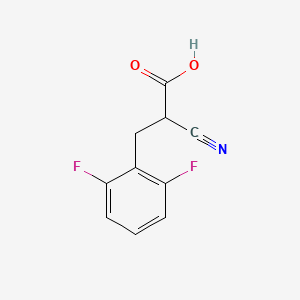
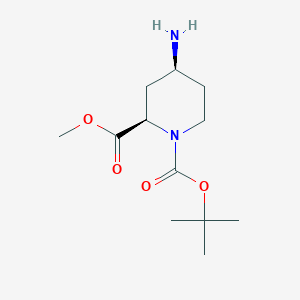
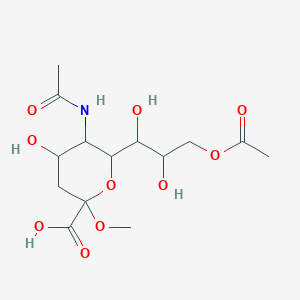
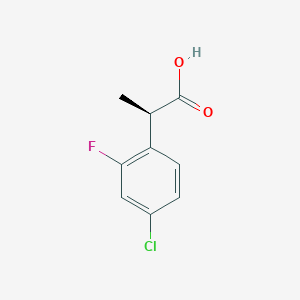
![Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-](/img/structure/B12287157.png)
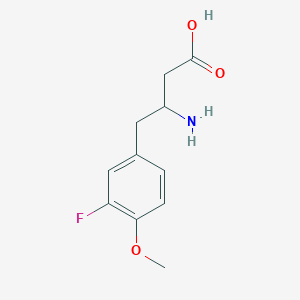
![(3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate](/img/structure/B12287166.png)
